molecular formula C11H10ClN3 B1455744 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine CAS No. 204394-64-9

4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine

Cat. No.: B1455744
CAS No.: 204394-64-9
M. Wt: 219.67 g/mol
InChI Key: VGIFXNGFSYWPKS-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chlorine, methyl groups, and a pyridinyl group

Biochemical Analysis

Biochemical Properties

4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . The interaction between this compound and CDKs can lead to the inhibition of kinase activity, thereby affecting cell cycle progression and cellular proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by blocking the cell cycle and inducing apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, and inhibits their activity . This inhibition occurs through competitive binding at the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted via the kidneys.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it may be targeted to specific organelles, such as the nucleus, through post-translational modifications or targeting signals, affecting its role in gene regulation and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine with 2,4,6-trimethylpyrimidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with a thiol group instead of chlorine.

    2,4-Dichloro-6-methylpyrimidine: Contains two chlorine atoms and one methyl group.

    Pyrazolo[3,4-d]pyrimidine: A different heterocyclic structure with potential biological activity.

Uniqueness

4-Chloro-5,6-dimethyl-2-(pyridin-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl groups, and a pyridinyl group makes it a versatile compound for various applications, distinguishing it from other similar pyrimidine derivatives.

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-8(2)14-11(15-10(7)12)9-4-3-5-13-6-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIFXNGFSYWPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243701
Record name 4-Chloro-5,6-dimethyl-2-(3-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204394-64-9
Record name 4-Chloro-5,6-dimethyl-2-(3-pyridinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204394-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,6-dimethyl-2-(3-pyridinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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